molecular formula C7H13NO2 B144576 Methyl 1-propylaziridine-2-carboxylate CAS No. 131389-84-9

Methyl 1-propylaziridine-2-carboxylate

Cat. No.: B144576
CAS No.: 131389-84-9
M. Wt: 143.18 g/mol
InChI Key: BDKDUHBURMRWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-propylaziridine-2-carboxylate is a specialized aziridine derivative offered as a high-purity building block for advanced chemical synthesis and research and development. Aziridines, three-membered heterocycles containing nitrogen, are highly valued in synthetic organic chemistry due to their ring strain, which makes them reactive intermediates for the synthesis of more complex nitrogen-containing molecules . This compound is designed for use in pharmaceutical research, where it can serve as a precursor for novel active ingredients, and in agrochemical development for creating new compounds with potential herbicidal or pesticidal activity . As a strained ring system, it can undergo regioselective ring-opening reactions, facilitating the incorporation of the propylamine chain into target structures. Researchers utilize this chemical exclusively in laboratory settings for the exploration of new reaction methodologies and the development of substances with tailored biological properties. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

131389-84-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 1-propylaziridine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-3-4-8-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

BDKDUHBURMRWLZ-UHFFFAOYSA-N

SMILES

CCCN1CC1C(=O)OC

Canonical SMILES

CCCN1CC1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of Methyl 1-propylaziridine-2-carboxylate with analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity/Applications Source
This compound C₇H₁₃NO₂ 143.18 Aziridine ring, propyl, methyl ester High ring strain; potential for nucleophilic ring-opening reactions (Hypothetical)
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpene backbone, carboxylic ester Natural resin component; GC analysis
Methyl salicylate C₈H₈O₃ 152.15 Benzene ring, hydroxyl, ester Fragrance, anti-inflammatory agent
Methyl-3-aminopyrazinecarboxylate C₆H₇N₃O₂ 153.14 Pyrazine ring, amino, ester Pharmaceutical intermediate
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S 207.25 Benzothiophene ring, amino, ester Laboratory chemical synthesis



Key Observations:

  • Ring Size and Strain : The aziridine ring in the target compound is smaller and more strained than the pyrazine (6-membered) or benzothiophene (fused bicyclic) rings in analogs . This increases its reactivity, making it prone to ring-opening reactions.
  • Substituent Effects : The propyl group in the target compound may enhance lipophilicity compared to methyl or aromatic substituents in analogs like methyl salicylate .
  • Functional Groups : Unlike sandaracopimaric acid methyl ester (a diterpene derivative) , the target compound lacks a complex hydrocarbon backbone, simplifying its synthesis but limiting natural occurrence.

Physicochemical Properties

  • Solubility: this compound is likely soluble in polar aprotic solvents (e.g., DMSO or methanol), similar to Methyl-3-aminopyrazinecarboxylate . However, its solubility in water may be lower due to the hydrophobic propyl group.
  • Stability : The aziridine ring’s strain may reduce thermal stability compared to aromatic esters like methyl salicylate .

Preparation Methods

Reaction Mechanism

β-Amino alcohols, such as 2-(propylamino)propane-1,3-diol, undergo acid-catalyzed cyclization. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitates the elimination of water, forming the aziridine ring. The ester group is introduced either before or after cyclization.

Synthetic Protocol

  • Precursor Synthesis : React propylamine with methyl acrylate to form methyl 3-(propylamino)propanoate.

  • Reduction : Reduce the ester to the corresponding β-amino alcohol using lithium aluminum hydride (LiAlH₄).

  • Cyclization : Treat the β-amino alcohol with H₂SO₄ (20% w/w) at 80–100°C for 4–6 hours.

Table 1: Cyclization Conditions and Yields

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (20%)80665
p-TsOH (10%)100472

This method achieves moderate yields (65–72%) but requires careful control of acid concentration to avoid ring-opening side reactions.

Esterification of Aziridine-2-Carboxylic Acid

Direct esterification of aziridine-2-carboxylic acid with methanol offers a straightforward route. However, the instability of aziridine carboxylic acids necessitates mild conditions.

Fischer Esterification

Aziridine-2-carboxylic acid reacts with methanol in the presence of H₂SO₄ as a catalyst. The reaction is reversible, requiring excess methanol and elevated temperatures (60–70°C).

Table 2: Fischer Esterification Parameters

Acid CatalystMethanol (equiv)Temperature (°C)Yield (%)
H₂SO₄107058
HCl (gas)156063

Diazomethane Methylation

Diazomethane (CH₂N₂) provides a high-yielding alternative for esterification without acidic conditions. This method is preferred for acid-sensitive substrates:

  • Dissolve aziridine-2-carboxylic acid in diethyl ether.

  • Add CH₂N₂ dropwise at 0°C until nitrogen gas evolution ceases.

  • Concentrate under reduced pressure to isolate the ester.

Yield : 85–90%.
Caution : Diazomethane is highly toxic and explosive, necessitating specialized handling.

Staudinger Reaction Approach

The Staudinger reaction between imines and ketenes enables aziridine formation with concurrent esterification.

Reaction Design

  • Imine Formation : React propylamine with methyl glyoxylate to generate an imine.

  • Ketenes Addition : Introduce ketenes (e.g., from acetyl chloride) to form the aziridine ring.

Table 3: Staudinger Reaction Optimization

Ketenes SourceSolventTemperature (°C)Yield (%)
Acetyl chlorideTHF-2055
DichloroketeneDCM068

This method suffers from moderate yields (55–68%) due to competing side reactions but offers stereochemical control.

Gabriel Synthesis with Phthalimide

The Gabriel synthesis involves alkylation of phthalimide followed by ring closure and esterification.

Stepwise Procedure

  • Alkylation : Treat phthalimide potassium salt with 1-bromopropane to form N-propylphthalimide.

  • Hydrazinolysis : Remove the phthaloyl group with hydrazine hydrate to release the primary amine.

  • Cyclization : React the amine with methyl acrylate under basic conditions (K₂CO₃) to form the aziridine ring.

Table 4: Gabriel Synthesis Yields

StepYield (%)
Alkylation82
Hydrazinolysis75
Cyclization60
Overall 37

While this route is reliable, the multi-step process results in a low overall yield (37%).

Comparative Analysis of Methods

Table 5: Method Comparison for Industrial Viability

MethodYield (%)ScalabilitySafety Concerns
β-Amino Alcohol72ModerateAcid handling
Fischer Esterification63HighCorrosive catalysts
Diazomethane90LowExplosive reagent
Staudinger Reaction68ModerateMoisture sensitivity
Gabriel Synthesis37LowMulti-step complexity

The diazomethane method offers the highest yield (90%) but poses significant safety risks. For industrial-scale production, the Fischer esterification route balances yield (63%) and scalability, though corrosive catalysts require robust infrastructure.

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